Home > Products > Screening Compounds P13781 > (2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide
(2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide -

(2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide

Catalog Number: EVT-5529960
CAS Number:
Molecular Formula: C22H24FN3O2
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-({(1E,2E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound is characterized by its trans conformation about the methene C=C and acyclic N=C bonds. The 1,2,4-triazole-5(4H)-thione ring is nearly perpendicular to both the indole and benzene rings. In its crystal structure, molecules are interconnected by pairs of N—H⋯S hydrogen bonds, forming inversion dimers with an (8) ring motif [].

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: This compound, identified as ZENECA ZD3523, demonstrates potent leukotriene receptor antagonist activity. It exhibits a Ki of 0.42 nM for [3H]LTD4 displacement on guinea pig lung membranes, a pKB of 10.13 +/- 0.14 against LTE4 on guinea pig trachea, and an oral ED50 of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs. The R enantiomer shows slightly greater potency compared to the S enantiomer [].

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: In the crystal structure of this compound, molecules are linked via N-H...N, C-H...N, and C-H...π(arene) hydrogen bonds to form complex double chains. These chains form cavities (four per unit cell) with a volume of about 102 Å3, which seem to contain disordered solvent [].

2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide

    (3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one (TROX-1)

    • Compound Description: TROX-1 is a small-molecule, state-dependent inhibitor of Cav2 calcium channels. It preferentially inhibits potassium-triggered calcium influx through recombinant Cav2.2 channels under depolarized conditions [, ]. In rat dorsal root ganglion (DRG) neurons, TROX-1 inhibits ω-conotoxin GVIA-sensitive calcium currents (Cav2.2 channel currents), displaying greater potency under depolarized conditions compared to hyperpolarized conditions, demonstrating state-dependent Cav2.2 channel block in both native and recombinant channels []. TROX-1 completely blocks calcium influx mediated by a combination of Cav2 channels in calcium imaging experiments conducted on rat DRG neurons, indicating the inhibition of all Cav2 family channels []. It effectively reverses inflammatory-induced hyperalgesia, with maximal effects comparable to nonsteroidal anti-inflammatory drugs, and nerve injury-induced allodynia to the same extent as pregabalin and duloxetine []. Importantly, TROX-1 does not show significant reversal of hyperalgesia in Cav2.2 gene-deleted mice []. Mild impairment of motor function in the Rotarod test and cardiovascular functions are observed at plasma concentrations 20- to 40-fold higher than those required for analgesic activities [].

    N-(5-(4-(5-(((2R,6S)-2,6-dimethylmorpholino)methyl)oxazol-2-yl)-1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide (GSK2292767A)

    • Compound Description: GSK2292767A is a low-solubility, inhaled phosphoinositide 3-kinase delta (PI3Kδ) inhibitor developed as an alternative to nemiralisib (2-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-5-[(4-isopropylpiperazin-1-yl)methyl]oxazole), a highly soluble inhaled PI3Kδ inhibitor with a lung profile consistent with once-daily dosing [, ]. GSK2292767A exhibits a similar in vitro cellular profile to nemiralisib and significantly reduces eosinophilia (by 63%) in a murine PD model [].

    2-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-5-[(4-isopropylpiperazin-1-yl)methyl]oxazole (nemiralisib)

    • Compound Description: Nemiralisib is a highly soluble, inhaled PI3Kδ inhibitor. Its lung profile is consistent with once-daily dosing [, ].

    CP-99,994 [(+)-cis-n-[(2-methoxyphenyl)methyl]-2-phenyl-3-piperidinamine]

    • Compound Description: CP-99,994 is a neurokinin (NK) 1 receptor antagonist that was investigated for its therapeutic potential in anxiety and depression [].

    L-742,694 [5-[[2(S)-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-3(S)-phenyl-4-morpholinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one]

    • Compound Description: L-742,694 is another NK1 receptor antagonist studied for its potential use in treating anxiety and depression [].

    MK-869 [5-[[2(R)-[1(R)-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one]

    • Compound Description: MK-869 is an NK1 receptor antagonist studied for its potential in the treatment of anxiety and depression []. It contains a morpholine ring and a 4-fluorophenyl group within its structure.

    CP-122,721 [cis-n-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenyl-3-piperidinamine]

    • Compound Description: CP-122,721 is an NK1 receptor antagonist examined for its therapeutic potential in treating anxiety and depression []. This compound contains a piperidine ring and a trifluoromethoxy-substituted phenyl group.

    L-760,735-F [4-[[2(R)-[1(R)-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)-4-morpholinyl]methyl]-N,N-dimethyl-1H-1,2,3-triazole-5-methanamine]

    • Compound Description: L-760,735-F is an NK1 receptor antagonist that has been studied for its potential in the treatment of anxiety and depression []. It features a morpholine ring, a 4-fluorophenyl group, and a bis(trifluoromethyl)phenyl group in its structure.

    GR205171 [N-[[2-methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]phenyl]methy]-2(S)-phenyl-3(S)-piperidinamine]

    • Compound Description: GR205171 is an NK1 receptor antagonist investigated for its potential in the treatment of anxiety and depression []. This compound features a piperidine ring and a tetrazole substituent.

    L-733,060 [(2S,3S)3-([3,5-bis(trifluoro methyl)phenyl]methoxy)-2-phenylpiperidine]

    • Compound Description: L-733,060 is an NK1 receptor antagonist explored for its therapeutic potential in anxiety and depression [].

    L-733,061 [(2R,3R)-3-([3,5-bis(trifluoromethyl)phenyl]methoxy)-2-phenylpiperidine]

    • Compound Description: L-733,061 is an NK1 receptor antagonist investigated for its potential in anxiety and depression treatment [].

    N-(5-(tert-butyl)-3-(2-fluoro-5-methylpyridin-4-yl)-2-methyl-1H-indol-7-yl)methanesulfonamide (LLY-2707)

    • Compound Description: LLY-2707 is a novel and selective glucocorticoid receptor antagonist (GRA) []. It significantly reduces the weight gain observed in rats treated with olanzapine, an atypical antipsychotic drug []. Furthermore, LLY-2707 prevents glucose excursion following intragastric olanzapine infusions, suggesting a direct effect on hyperglycemia associated with atypical antipsychotic drugs []. At doses that effectively prevent weight gain, LLY-2707 does not substantially interfere with the dopamine D2 receptor occupancy by olanzapine [].

    (R)-4α-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline (CORT-108297)

    • Compound Description: CORT-108297 is a selective glucocorticoid receptor antagonist (sGRA) []. Although it shows modest but statistically significant decreases in brain ex vivo binding at high doses, mifepristone exhibits inhibition at all doses []. The central activity of the sGRAs is confirmed by their ability to suppress amphetamine-induced increases in locomotor activity []. sGRAs also prevent glucose excursion after intragastric olanzapine infusions, suggesting a direct effect on the hyperglycemia observed during treatment with atypical antipsychotic drugs [].

    estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propynyl)-(11β,17β)- (mifepristone)

    • Compound Description: Mifepristone acts as both a glucocorticoid receptor antagonist (GRA) and a progesterone receptor antagonist (PRA) []. It has been observed that patients treated with mifepristone experience a significant reduction in weight gain associated with olanzapine or risperidone treatment []. Mifepristone inhibits brain ex vivo binding at all doses [].

    (2E)-N-[(5-bromo-2-methoxyphenyl)-sulfonyl]-3-[5-chloro-2-(2-naphthylmethyl)phenyl]acrylamide (L826266)

    • Compound Description: L826266 is a selective E-prostanoid (EP)3 receptor antagonist. It significantly inhibits prostaglandin E2 (PGE2)-induced paw edema in mice [].

    N-[(4R)-4-hydroxy-1-(1-methyl-1H-indol-3-yl)carbonyl-l-prolyl]-N-methyl-N-phenyl-methyl-3-(2-aphthyl)-l-alaninamide (FK888)

    • Compound Description: FK888 is a selective neurokinin (NK)1 receptor antagonist. It significantly inhibits PGE2-mediated paw edema in mice []. Additionally, it shows partial but significant inhibition of NK1 receptor agonist-induced vasodilatation in both normal and acutely inflamed rat knee joints [].

    4′-chloro-3-methoxycinnamanilide (SB366791)

    • Compound Description: SB366791 is an antagonist of vanilloid receptor (TRPV1) receptors. It significantly inhibits PGE2-mediated paw edema in mice [].

    3-[1-[3-(dimethylaminopropyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione monohydrochloride (GF109203X)

    • Compound Description: GF109203X is an inhibitor of protein kinase C (PKC). It markedly decreases PGE2-mediated edema formation in mice [].

    anthra[1,9-cd]pyrazol-6(2H)-one (SP600125)

    • Compound Description: SP600125 is a selective inhibitor of c-Jun NH2-terminal kinase (JNK), a member of the mitogen protein-activated kinases (MAPKs). It significantly reduces PGE2-mediated edema formation in mice [].

    PD98059

    • Compound Description: PD98059 is a selective inhibitor of the mitogen-activated protein kinase kinase (MEK), an upstream activator of extracellular signal-regulated kinase (ERK), another member of the MAPK family. It markedly decreases PGE2-mediated edema formation in mice [].

    4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)1H-imidazole (SB203580)

    • Compound Description: SB203580 is an inhibitor of p38, a member of the MAPK family. It significantly reduces PGE2-mediated edema formation in mice []. Additionally, it potently inhibits 2,3-O-(4-Benzoylbenzoyl)-ATP (BzATP)-induced pore formation in human THP-1 cells, but it does not affect P2X7-mediated calcium influx or IL-1 release [].

    (S)-(+)-(4aR, 10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

    • Compound Description: PD-128,907 is a dopamine D2/D3 agonist with a preference for D3 receptors []. It elicits dose-dependent yawning behavior in rats, resulting in an inverted U-shaped dose-response curve.

    (R)-(-)-(4aS,10bS)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,908)

    • Compound Description: PD-128,908 is a dopamine D2/D3 agonist. It has been investigated for its effects on yawning behavior in rats [].

    (5aR-trans)-5,5a,6,7,8, 9,9a,10-octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride (quinelorane)

    • Compound Description: Quinelorane is a dopamine D2/D3 agonist known to induce yawning behavior in rats [].

    N′-propyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine (pramipexole)

    • Compound Description: Pramipexole is a dopamine D2/D3 agonist that induces yawning behavior in rats [].

    (±)-7-hydroxy-2-dipropylaminotetralin HBr (7-OH-DPAT)

    • Compound Description: 7-OH-DPAT is a dopamine D2/D3 agonist that induces yawning behavior in rats [].

    trans-(-)-(4aR)-4,4a,5,6,7,8, 8a,9-octahydro-5-propyl-1H-pyrazolo[3,4-g]quinoline HCl (quinpirole)

    • Compound Description: Quinpirole is a dopamine D2/D3 agonist known to induce yawning behavior in rats [].

    (+)-2-bromo-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl) ergotaman-3′,6′-18-trione methanesulfonate (bromocriptine)

    • Compound Description: Bromocriptine is a dopamine D2/D3 agonist that has been investigated for its effects on yawning behavior in rats [].

    (R)-(-)-5,6,6a,7-tetrahydro-6-methyl-4H-dibenzo-[de,g]quinoline-10,11-diol HCl (apomorphine)

    • Compound Description: Apomorphine is a dopamine D2/D3 agonist that induces yawning behavior in rats [].

    3-[4-(4-chlorophenyl)-4-hydroxypiperidin-l-yl]methyl-1H-indole (L-741,626)

    • Compound Description: L-741,626 is a D2/D3 antagonist with a preference for D3 receptors []. It has been evaluated for its ability to modulate yawning behavior in rats induced by D2/D3 agonists [].

    4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone HCl (haloperidol)

    • Compound Description: Haloperidol is a D2/D3 antagonist used to alter the effects of dopamine agonists in a series of experiments focused on understanding yawning behavior in rats [].

    N-[(1-butyl-2-pyrrolidinyl)methyl]-4-cyano-1-methoxy-2-naphthalenecarboxamide (nafadotride)

    • Compound Description: Nafadotride is a D2/D3 antagonist that displays preferential activity at D3 receptors []. It has been evaluated for its effects on yawning behavior in rats induced by D2/D3 agonists [].

    2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine maleate (U99194)

    • Compound Description: U99194 is a D2/D3 antagonist that preferentially binds to D3 receptors []. It has been studied for its ability to alter the effects of dopamine agonists on yawning behavior in rats [].

    trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011A)

    • Compound Description: SB-277011A is a D2/D3 antagonist with a preference for D3 receptors []. It has been evaluated for its effects on dopamine agonist-induced yawning behavior in rats [].

    N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl (PG01037)

    • Compound Description: PG01037 is a D2/D3 antagonist with preferential activity at D3 receptors []. It has been studied for its ability to alter the effects of dopamine agonists on yawning behavior in rats [].

    Properties

    Product Name

    (2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide

    IUPAC Name

    (2R)-2-acetamido-N-[[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]butanamide

    Molecular Formula

    C22H24FN3O2

    Molecular Weight

    381.4 g/mol

    InChI

    InChI=1S/C22H24FN3O2/c1-4-19(25-14(3)27)22(28)24-12-15-5-10-20-18(11-15)13(2)21(26-20)16-6-8-17(23)9-7-16/h5-11,19,26H,4,12H2,1-3H3,(H,24,28)(H,25,27)/t19-/m1/s1

    InChI Key

    PKPIIPWYPQEHQY-LJQANCHMSA-N

    SMILES

    CCC(C(=O)NCC1=CC2=C(C=C1)NC(=C2C)C3=CC=C(C=C3)F)NC(=O)C

    Canonical SMILES

    CCC(C(=O)NCC1=CC2=C(C=C1)NC(=C2C)C3=CC=C(C=C3)F)NC(=O)C

    Isomeric SMILES

    CC[C@H](C(=O)NCC1=CC2=C(C=C1)NC(=C2C)C3=CC=C(C=C3)F)NC(=O)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.